5-(1-benzofuran-2-yl)-N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]-1H-pyrazole-4-carboxamide
Description
5-(1-benzofuran-2-yl)-N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]-1H-pyrazole-4-carboxamide is a complex organic compound that features a benzofuran moiety, a pyrazole ring, and a cyclopropyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
5-(1-benzofuran-2-yl)-N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-8-7-18(5-6-18)11-19-17(23)13-10-20-21-16(13)15-9-12-3-1-2-4-14(12)24-15/h1-4,9-10,22H,5-8,11H2,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFICOQTXESQXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)CNC(=O)C2=C(NN=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-benzofuran-2-yl)-N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, followed by the construction of the pyrazole ring. The final steps involve the introduction of the cyclopropyl group and the hydroxyethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially altering its electronic properties and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran and pyrazole rings are crucial for binding to these targets, while the cyclopropyl and hydroxyethyl groups modulate the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like 2-(2-benzofuranyl)-2-imidazoline and 2-(2-benzofuranyl)-2-oxazoline share the benzofuran moiety and exhibit similar biological activities.
Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole are structurally related and have comparable chemical properties.
Uniqueness
5-(1-benzofuran-2-yl)-N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]-1H-pyrazole-4-carboxamide is unique due to its combination of structural features, which confer distinct biological activities and chemical reactivity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
